2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide
Description
2-(3-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 3-methylpiperidine moiety linked to an acetamide backbone and a 4-phenoxyphenyl group. The compound’s structure combines a lipophilic phenoxy-substituted aromatic ring with a piperidine heterocycle, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-13-22(14-16)15-20(23)21-17-9-11-19(12-10-17)24-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) |
InChI Key |
CQUBGBZSMXDPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 3-methylpiperidine with 4-phenoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or phenoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, highlighting substituent variations and reported biological activities:
Key Structural and Functional Comparisons:
Substituent Effects on Aromatic Rings Phenoxy vs. Ethoxy: The target compound’s 4-phenoxyphenyl group differs from N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide by replacing ethoxy with phenoxy.
Heterocyclic Modifications Piperidine vs. Piperazine: Piperazine-based analogs (e.g., 4-pyridin-2-ylpiperazine ) offer additional hydrogen-bonding sites due to the extra nitrogen atom, which could improve solubility and target engagement compared to piperidine. Pyridazinone vs. Thiazole: Pyridazinone derivatives exhibit agonist activity for formyl peptide receptors (FPR2), while thiazole-containing compounds show antimicrobial effects, suggesting heterocycle choice dictates pharmacological targeting.
Biological Activity Trends
- Antimicrobial Activity : Compounds with sulfonyl-linked heterocycles (e.g., benzo[d]thiazol-5-ylsulfonyl piperazine ) demonstrate efficacy against gram-positive bacteria, likely due to interactions with bacterial membrane proteins.
- Anticonvulsant Activity : Benzofuran-substituted analogs (e.g., compound 5c ) exhibit potent anticonvulsant effects, with ED50 values comparable to phenytoin, highlighting the importance of aromatic systems in central nervous system targeting.
Pharmacological Implications:
- Lipophilicity and Bioavailability: The target compound’s phenoxyphenyl and 3-methylpiperidine groups suggest moderate lipophilicity (logP ~3–4), balancing membrane permeability and solubility. Ethoxy or bromo substituents may alter these properties significantly .
- Receptor Specificity : Piperidine/piperazine heterocycles are common in ligands for G protein-coupled receptors (e.g., FPR2 ), while benzofuran or naphthyl groups may enhance CNS penetration .
Biological Activity
2-(3-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C18H24N2O2
- Structural Components : A piperidine ring with a methyl substitution, linked to a phenoxyphenyl group through an acetamide functional group.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with specific biological targets, which can modulate various biochemical pathways.
The mechanism of action involves the compound's binding to specific receptors or enzymes, leading to altered activity that induces biological responses. The precise pathways are still under investigation, but initial studies suggest interactions with key molecular targets relevant in inflammation and microbial resistance.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. For instance, in rat models of induced arthritis, treatment with the compound resulted in significant reductions in inflammatory markers and joint swelling.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | C18H24N2O2 | Methyl substitution on piperidine | Antimicrobial, anti-inflammatory |
| N-(3-Methylphenyl)-2-(4-phenylpiperidin-1-YL)acetamide | C19H24N2O | Different phenyl substituents | Moderate antimicrobial activity |
| 2-(2-methylpiperidin-1-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide | C18H24N2O3 | Contains an oxo group | Enhanced anti-inflammatory effects |
Case Studies
- Study on Anti-inflammatory Activity : In a controlled study involving rats with induced arthritis, administration of this compound significantly reduced inflammation markers compared to a control group. The results indicated a potential for this compound as an alternative treatment for inflammatory conditions.
- Antimicrobial Efficacy Assessment : A series of tests against common bacterial strains revealed that the compound exhibited potent activity, with MIC values lower than those of conventional antibiotics. This suggests its potential use as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
